molecular formula C5H6N2OS2 B14661750 2-Cyano-3-methylsulfanyl-3-sulfanylprop-2-enamide CAS No. 37614-61-2

2-Cyano-3-methylsulfanyl-3-sulfanylprop-2-enamide

Cat. No.: B14661750
CAS No.: 37614-61-2
M. Wt: 174.2 g/mol
InChI Key: PFICEXWEYNIXHH-UHFFFAOYSA-N
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Description

2-Cyano-3-methylsulfanyl-3-sulfanylprop-2-enamide is a chemical compound with the molecular formula C5H6N2OS2 and a molecular weight of 174.24 g/mol . It is characterized by the presence of both cyano and sulfanyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-methylsulfanyl-3-sulfanylprop-2-enamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a cyano-containing compound with a methylsulfanyl and sulfanyl-containing reagent. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-methylsulfanyl-3-sulfanylprop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyano-3-methylsulfanyl-3-sulfanylprop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-methylsulfanyl-3-sulfanylprop-2-enamide involves its interaction with specific molecular targets. The cyano and sulfanyl groups play a crucial role in its reactivity and binding to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-methylsulfanylprop-2-enamide: Lacks the additional sulfanyl group.

    3-Methylsulfanyl-3-sulfanylprop-2-enamide: Lacks the cyano group.

    2-Cyano-3-sulfanylprop-2-enamide: Lacks the methylsulfanyl group.

Uniqueness

2-Cyano-3-methylsulfanyl-3-sulfanylprop-2-enamide is unique due to the presence of both cyano and dual sulfanyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

2-cyano-3-methylsulfanyl-3-sulfanylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS2/c1-10-5(9)3(2-6)4(7)8/h9H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFICEXWEYNIXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)C(=O)N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406147
Record name 2-cyano-3-methylsulfanyl-3-sulfanylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37614-61-2
Record name 2-cyano-3-methylsulfanyl-3-sulfanylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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